N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide
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Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H21NO3S2 and its molecular weight is 387.51. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which shares a structural resemblance to the compound , highlighted significant antioxidant and anticancer activities. The derivatives demonstrated greater antioxidant activity compared to ascorbic acid and exhibited selective cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. This suggests potential for the development of new therapeutic agents leveraging similar chemical structures for treating cancer and managing oxidative stress (Tumosienė et al., 2020).
Biological Evaluation and Synthesis
The synthesis and biological evaluation of compounds containing thiophene moieties have been extensively studied. For instance, the synthesis of aminothiazoles and thiazolylacetonitrile derivatives incorporating the naproxenoyl moiety was explored for their potential anti-inflammatory properties. These studies provide insights into the methods of synthesizing and assessing the biological activities of compounds with complex structures, including those related to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide (Thabet et al., 2011).
Antimicrobial Activities
The exploration of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated potential antibacterial and antifungal activities. This research underlines the importance of structural modifications in enhancing the antimicrobial efficacy of compounds, which can be relevant for developing new antibiotics or antifungal agents using similar chemical frameworks (Helal et al., 2013).
Enantioselective Bioreduction
A study on the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to produce (S)-duloxetine, a major antidepressant, with high enantioselectivity and conversion rates highlights the potential of biotechnological approaches in pharmaceutical synthesis. This indicates the broader applicability of enantioselective bioreduction techniques for synthesizing clinically relevant compounds, potentially including variants of the target compound (Tang et al., 2011).
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c1-24-17-7-4-15(5-8-17)6-9-19(22)21-14-20(23,16-10-12-25-13-16)18-3-2-11-26-18/h2-5,7-8,10-13,23H,6,9,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDFCORTFOJZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.